6-Bromo-4-chloropyridin-2-amine
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Overview
Description
6-Bromo-4-chloropyridin-2-amine is an organic compound with the molecular formula C5H4BrClN2 It is a derivative of pyridine, characterized by the presence of bromine and chlorine atoms at the 6 and 4 positions, respectively, and an amino group at the 2 position
Scientific Research Applications
6-Bromo-4-chloropyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The recommended precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
It is known that pyridinamines, the class of compounds to which it belongs, can interact with various biological targets due to their versatile chemical structure .
Mode of Action
Pyridinamines are known to interact with their targets through various mechanisms, such as hydrogen bonding and aromatic interactions .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloropyridin-2-amine typically involves halogenation reactions. One common method is the bromination of 4-chloropyridin-2-amine. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the 6 position.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloropyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Reduction Reactions: The compound can be reduced to form 4-chloropyridin-2-amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Products with various functional groups replacing the halogens.
Coupling: Biaryl compounds with extended aromatic systems.
Reduction: 4-Chloropyridin-2-amine.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-methylpyridin-2-amine
- 6-Amino-2-bromonicotinonitrile
- 6-Bromo-4-methoxypyridin-2-amine
- 6-Amino-2-bromonicotinic acid
Uniqueness
6-Bromo-4-chloropyridin-2-amine is unique due to the specific positioning of the bromine and chlorine atoms, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for targeted synthesis and specialized applications in research and industry.
Properties
IUPAC Name |
6-bromo-4-chloropyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c6-4-1-3(7)2-5(8)9-4/h1-2H,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDSYRBQXXLWBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1N)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696257 |
Source
|
Record name | 6-Bromo-4-chloropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206249-65-1 |
Source
|
Record name | 6-Bromo-4-chloropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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